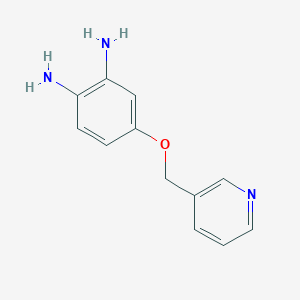
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the imidazole ring through a cyclization reaction. The phenylmethoxy group is then introduced via an etherification reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The quinazoline core can be reduced using hydride donors such as sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Applications De Recherche Scientifique
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The quinazoline core can interact with DNA, inhibiting cell proliferation. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline is unique due to its combined imidazole and quinazoline structures, which confer a broad range of chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.
Propriétés
Formule moléculaire |
C24H18N4O |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
6-imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline |
InChI |
InChI=1S/C24H18N4O/c1-2-4-18(5-3-1)16-29-22-9-6-19(7-10-22)24-26-15-20-14-21(8-11-23(20)27-24)28-13-12-25-17-28/h1-15,17H,16H2 |
Clé InChI |
WPNYKZQANRHZSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)












